
2-Bornanol, 2-phenyl-
Description
2-Bornanol (IUPAC: 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpene alcohol derived from the camphor skeleton. It exists in two stereoisomeric forms: borneol (endo) and isoborneol (exo). The compound features a hydroxyl group (-OH) attached to the 2-position of a norbornane-like framework, contributing to its distinct camphoraceous odor and flavor-enhancing properties .
Properties
CAS No. |
16821-80-0 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
InChI Key |
GJOSGKNJWBGNSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- 2-Bornanol: Recent studies highlight its role in enhancing the bioavailability of hydrophobic drugs via micellar formulations .
- 2-Phenyl-2-propanol: Catalytic asymmetric synthesis methods have improved enantiomeric purity for chiral applications .
- 2-Phenylthiophene : Patent filings emphasize its use in organic semiconductors, with a 15% efficiency increase in OLED devices compared to thiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


